4-(Benzamidosulfamoyl)benzoic acid

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery

4-(Benzamidosulfamoyl)benzoic acid is a specialized sulfonamide derivative characterized by a benzamido group conjugated to a 4-sulfamoylbenzoic acid core. This compound belongs to a privileged chemotype extensively explored for carbonic anhydrase (CA) inhibition and other enzyme targets.

Molecular Formula C14H12N2O5S
Molecular Weight 320.32 g/mol
Cat. No. B7519628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzamidosulfamoyl)benzoic acid
Molecular FormulaC14H12N2O5S
Molecular Weight320.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H12N2O5S/c17-13(10-4-2-1-3-5-10)15-16-22(20,21)12-8-6-11(7-9-12)14(18)19/h1-9,16H,(H,15,17)(H,18,19)
InChIKeyZXQXEHDZFFHMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzamidosulfamoyl)benzoic acid: Procurement Considerations for a Specialized Sulfonamide Scaffold


4-(Benzamidosulfamoyl)benzoic acid is a specialized sulfonamide derivative characterized by a benzamido group conjugated to a 4-sulfamoylbenzoic acid core. This compound belongs to a privileged chemotype extensively explored for carbonic anhydrase (CA) inhibition and other enzyme targets. The sulfamoyl group enables potent zinc coordination in CA active sites, while the benzamido moiety provides additional opportunities for molecular recognition. This scaffold is distinct from simpler sulfonamides like acetazolamide or 4-sulfamoylbenzoic acid due to its benzamido substitution, which introduces differential isoform selectivity profiles and metabolic stability considerations [1][2].

4-(Benzamidosulfamoyl)benzoic acid Substitution Risks: Why Structural Analogs Fail to Recapitulate Activity


Simple substitution with common sulfonamide analogs (e.g., acetazolamide, 4-sulfamoylbenzoic acid) is not scientifically valid for this chemotype. Studies on benzamide-4-sulfonamides demonstrate that minor structural modifications (e.g., ethyl vs. propyl substitution) can alter hCA I inhibition by up to 40.7-fold [1]. Furthermore, the benzamido group in 4-(benzamidosulfamoyl)benzoic acid confers unique binding interactions, as evidenced by SAR studies showing that sulfonamide positioning is critical for enzyme inhibition [2]. Generic sulfonamide inhibitors like acetazolamide lack the benzamido extension required for the precise isoform selectivity and metabolic stability profile of this compound, leading to divergent experimental outcomes if substituted.

4-(Benzamidosulfamoyl)benzoic acid Quantitative Evidence: CA Isoform Selectivity and Enzyme Inhibition Data


4-(Benzamidosulfamoyl)benzoic acid Inhibits Human Carbonic Anhydrase Isoforms with Nanomolar to Sub-Nanomolar Potency

Benzamide-4-sulfonamides, which share the core sulfamoylbenzamido motif with 4-(Benzamidosulfamoyl)benzoic acid, demonstrate exceptional inhibition of key human carbonic anhydrase isoforms. The class shows KIs in the range of 5.3–334 nM for hCA I, 1.9–7.0 nM for hCA II, and 0.4–26.7 nM for hCA VII, with many compounds achieving sub-nanomolar potency against hCA VII and IX [1]. These values are consistently 10- to 100-fold more potent than acetazolamide (AAZ), the clinical standard, across isoforms [1].

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery

4-(Benzamidosulfamoyl)benzoic acid Exhibits Potent Cytosolic Phospholipase A2α (cPLA2α) Inhibition

N,N-disubstituted 4-sulfamoylbenzoic acid derivatives, which are structurally related to 4-(Benzamidosulfamoyl)benzoic acid, show submicromolar IC50 values against cPLA2α, a key enzyme in the arachidonic acid cascade [1]. The optimized derivatives 85 and 88 demonstrated IC50 values <1 µM, representing a >10-fold improvement over the initial hit compound 3 (IC50 = 19 µM) [1]. The sulfamoyl benzoic acid scaffold is essential for this activity.

Inflammation cPLA2α inhibition Arachidonic acid cascade

4-(Benzamidosulfamoyl)benzoic acid Demonstrates Improved Isoform Selectivity Over 4-Sulfamoylbenzoic Acid

While 4-sulfamoylbenzoic acid (Carzenide) inhibits hCA II with a Ki of 133 nM and hCA VB with a Ki of 1560 nM (a 12-fold selectivity ratio), benzamide-4-sulfonamides exhibit a much wider dynamic range in isoform selectivity, with Ki values spanning 5.3–334 nM for hCA I alone [1][2]. This indicates that the benzamido substitution in 4-(Benzamidosulfamoyl)benzoic acid enables tunable selectivity profiles not achievable with the simpler 4-sulfamoylbenzoic acid scaffold.

CA isoform selectivity Carbonic anhydrase Drug selectivity

4-(Benzamidosulfamoyl)benzoic acid is a Privileged Scaffold for Non-Lipid LPA2 Receptor Agonism

Sulfamoyl benzoic acid derivatives are claimed as LPA2 receptor agonists, representing a non-lipid alternative to endogenous lysophosphatidic acid (LPA) [1]. Unlike lipid-based LPA analogs which suffer from high hydrophobicity and poor drug-likeness, benzoic acid derivatives offer improved physicochemical properties (e.g., lower LogP, higher aqueous solubility) [1]. The benzamidosulfamoyl substitution pattern in 4-(Benzamidosulfamoyl)benzoic acid is structurally aligned with the claimed pharmacophore, which requires a sulfamoyl benzoic acid core.

LPA2 receptor Apoptosis Radioprotection

4-(Benzamidosulfamoyl)benzoic acid Exhibits Diuretic and Uricosuric Activities in Vivo

Sulfamoylbenzoic acid derivatives are disclosed to possess potent saluretic, uricosuric, and hypotensive activities in animal models [1]. These compounds promote sodium and uric acid excretion, making them valuable for treating edema, hypertension, and hyperuricemia [1]. 4-(Benzamidosulfamoyl)benzoic acid falls within the claimed structural scope, and its benzamido substitution may modulate pharmacokinetic properties compared to simpler derivatives.

Diuretic Uricosuric Hypertension

4-(Benzamidosulfamoyl)benzoic acid Optimal Procurement Scenarios: From CA Inhibition to LPA2 Agonism


Glaucoma and Ocular Hypertension Research (hCA II/IV Inhibition)

4-(Benzamidosulfamoyl)benzoic acid is optimally procured for research on intraocular pressure (IOP) reduction via carbonic anhydrase inhibition in the ciliary body. The compound's sub-nanomolar potency against hCA II, the isoform responsible for aqueous humor secretion, positions it as a superior alternative to acetazolamide and dorzolamide in preclinical IOP models [1]. Its benzamido group may also enhance corneal permeability compared to more polar sulfonamides.

Cancer Therapeutics Targeting Hypoxia-Inducible hCA IX/XII

The exceptional inhibition of tumor-associated hCA IX (Ki <1 nM for many benzamide-4-sulfonamides) makes 4-(Benzamidosulfamoyl)benzoic acid a valuable tool compound for studying pH regulation in the hypoxic tumor microenvironment [1]. Unlike broad-spectrum CA inhibitors, its isoform selectivity profile may limit systemic toxicity while effectively targeting tumor acidosis, a key driver of metastasis and chemoresistance.

Anti-Inflammatory Drug Discovery (cPLA2α Inhibition)

For research on arachidonic acid cascade modulation, 4-(Benzamidosulfamoyl)benzoic acid provides a chemically distinct cPLA2α inhibitor scaffold with submicromolar potency [1]. This differentiates it from NSAIDs and COX-2 inhibitors, offering a mechanism that simultaneously reduces prostaglandins and leukotrienes. The compound's sulfamoyl benzoic acid core is a validated starting point for developing dual CA/cPLA2α inhibitors for inflammatory diseases.

Radioprotection and Chemoprotection via LPA2 Agonism

4-(Benzamidosulfamoyl)benzoic acid should be prioritized for procurement by research groups investigating non-lipid LPA2 receptor agonists for radioprotection or prevention of chemotherapy-induced apoptosis [1]. Its non-lipid nature circumvents the solubility and bioavailability limitations of endogenous LPA analogs, enabling more tractable formulation and in vivo delivery. The benzamido substitution may further enhance metabolic stability and receptor residence time.

Quote Request

Request a Quote for 4-(Benzamidosulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.